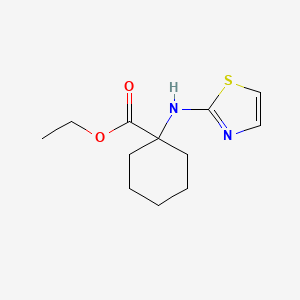![molecular formula C14H22ClNO B2759981 tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride CAS No. 1158194-77-4](/img/structure/B2759981.png)
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is a specialty chemical compound used primarily in proteomics research. It has the molecular formula C14H22ClNO and a molecular weight of 255.78 . This compound is known for its unique structure, which includes an allyloxy group attached to a benzyl ring and a tert-butylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(allyloxy)benzyl chloride with tert-butylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques to ensure high quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of N-(tert-butyl)cyclohexylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group allows for binding to certain proteins or enzymes, while the tert-butylamine group provides stability and enhances solubility. The compound can modulate various biochemical pathways, leading to its effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butyl)benzylamine: Similar structure but lacks the allyloxy group.
4-(Allyloxy)benzyl chloride: Precursor in the synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride.
N-Benzyl-tert-butylamine: Used as a protected amine in organic synthesis.
Uniqueness
This compound is unique due to its combination of an allyloxy group and a tert-butylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRLYLKOPWUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B2759900.png)
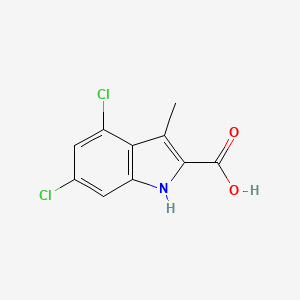
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)
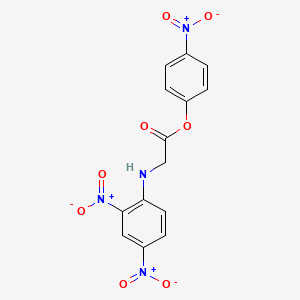
![2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2759906.png)
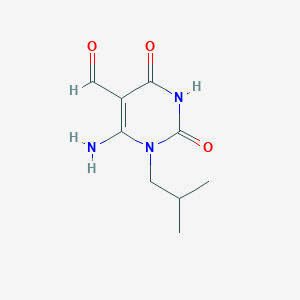
![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2759915.png)
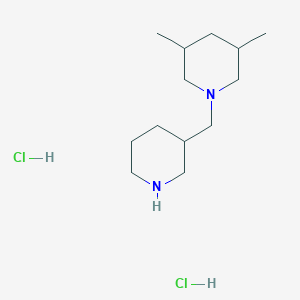
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
